2-(4,5-Dichloropyridin-2-YL)acetic acid
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Overview
Description
2-(4,5-Dichloropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyridine ring and an acetic acid moiety at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloropyridin-2-YL)acetic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the acetic acid group. One common method includes the reaction of 4,5-dichloropyridine with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
2-(4,5-Dichloropyridin-2-YL)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloropyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichloropyridin-4-yl)acetic acid: Similar in structure but with chlorine atoms at different positions.
2-(2,4-Dichloropyrimidin-5-yl)acetic acid: Contains a pyrimidine ring instead of a pyridine ring.
2-(5-Chloropyridin-2-yl)acetic acid: Has only one chlorine atom on the pyridine ring .
Uniqueness
2-(4,5-Dichloropyridin-2-YL)acetic acid is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .
Properties
CAS No. |
1196155-39-1 |
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Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
2-(4,5-dichloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-1-4(2-7(11)12)10-3-6(5)9/h1,3H,2H2,(H,11,12) |
InChI Key |
RIOKOZNWZHLMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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